![molecular formula C24H22N4O B5498404 6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5498404.png)
6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide
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Overview
Description
6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide is a chemical compound that has attracted significant attention in scientific research due to its potential pharmacological properties. In
Mechanism of Action
The mechanism of action of 6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It also activates the Nrf2 pathway, which is involved in antioxidant defense. In addition, it has been shown to modulate the activity of various enzymes, including histone deacetylases and protein kinases.
Biochemical and Physiological Effects:
6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been shown to have anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide in lab experiments is its ability to modulate multiple signaling pathways, which makes it a versatile tool for studying the mechanisms of various diseases. However, one limitation is that its pharmacokinetic properties are not well understood, which may affect its efficacy in vivo.
Future Directions
There are many potential future directions for research on 6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for cancer, either alone or in combination with other drugs. Finally, further research is needed to better understand its pharmacokinetic properties and to optimize its efficacy in vivo.
Synthesis Methods
The synthesis method of 6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide involves a multi-step process that starts with the reaction of 8-methylquinoline-5-carboxylic acid with thionyl chloride to form 8-methylquinoline-5-carbonyl chloride. This intermediate is then reacted with 3-pyridin-2-ylpropylamine to form 8-methylquinoline-5-carboxamide. Finally, the target compound is obtained by reacting 8-methylquinoline-5-carboxamide with nicotinoyl chloride.
Scientific Research Applications
6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide has been studied extensively for its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been investigated for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c1-17-9-11-20(21-8-5-14-26-23(17)21)22-12-10-18(16-28-22)24(29)27-15-4-7-19-6-2-3-13-25-19/h2-3,5-6,8-14,16H,4,7,15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKHRDMGLFROLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C3=NC=C(C=C3)C(=O)NCCCC4=CC=CC=N4)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(8-methylquinolin-5-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide |
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